(1R)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide is a chemical compound with a complex structure that includes a cyclopropane ring, an aminomethyl group, and a phenyl group
Preparation Methods
The synthesis of (1R)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide involves several steps. One common method includes the reaction of a cyclopropane derivative with an aminomethylating agent under specific conditions. Industrial production methods often involve optimizing these reactions to improve yield and safety. For example, a preparation method for a similar compound involves a series of reactions including ring formation and aminomethylation .
Chemical Reactions Analysis
(1R)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the aminomethyl group is replaced by other nucleophiles. Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents. .
Scientific Research Applications
(1R)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of (1R)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s effects are mediated through these interactions, which can lead to changes in cellular processes and functions .
Comparison with Similar Compounds
(1R)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide can be compared with similar compounds such as:
- (+/-)-1-aminomethyl-2t-methyl-cyclohexan-r-ol
- N,N-diallyl-(1R,2R)-2-aminomethyl-1-(2-thienyl)cyclopropanecarboxamide hydrochloride These compounds share structural similarities but differ in their specific functional groups and applications. The uniqueness of this compound lies in its specific combination of functional groups and its potential applications in various fields .
Properties
Molecular Formula |
C15H22N2O |
---|---|
Molecular Weight |
246.35 g/mol |
IUPAC Name |
(1R)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C15H22N2O/c1-3-17(4-2)14(18)15(10-13(15)11-16)12-8-6-5-7-9-12/h5-9,13H,3-4,10-11,16H2,1-2H3/t13?,15-/m0/s1 |
InChI Key |
GJJFMKBJSRMPLA-WUJWULDRSA-N |
Isomeric SMILES |
CCN(CC)C(=O)[C@@]1(CC1CN)C2=CC=CC=C2 |
Canonical SMILES |
CCN(CC)C(=O)C1(CC1CN)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.